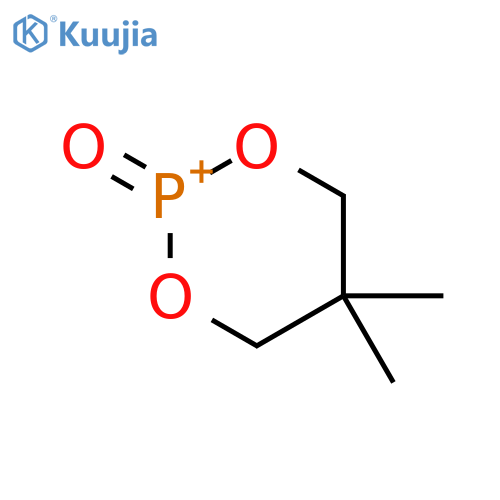Cas no 4090-60-2 (1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)

1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide
- 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide
- 2,2-dimethyltrimethylethylene hydrogen phosphite
- 5,5-dimethyl-(1,2,3)-dioxaphosphinane 2-oxide
- 5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- EINECS 223-832-8
- 4090-60-2
- SCHEMBL255238
- AKOS015916612
- 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan
- 5,5-dimethyl-[1,3,2]dioxaphosphinane 2-oxide
- 5,5-dimethyl-1,3,2-dioxaphosphinane-2-one
- DTXSID4063292
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one, 96%
- QHXZLTUNAVKFIT-UHFFFAOYSA-N
- 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
- NS00030872
- G64552
- YTWYMHQAVLOJKT-UHFFFAOYSA-N
-
- インチ: InChI=1S/C5H10O3P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3/q+1
- InChIKey: QHXZLTUNAVKFIT-UHFFFAOYSA-N
- ほほえんだ: O=[P+]1OCC(C)(C)CO1
計算された属性
- せいみつぶんしりょう: 136.02900
- どういたいしつりょう: 149.036756
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくふんまつ
- ゆうかいてん: 51-56 °C (lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: 華氏温度:228.2°f
摂氏度:109°c - PSA: 59.00000
- LogP: 1.20150
- ようかいせい: 未確定
1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 1759 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39; S45
-
危険物標識:

- リスク用語:R34
1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-233455-5 g |
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one, |
4090-60-2 | 96% | 5g |
¥542.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-233455-5g |
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one, |
4090-60-2 | 96% | 5g |
¥542.00 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 541524-5G |
1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide |
4090-60-2 | 96% | 5G |
¥1097.18 | 2022-02-24 | |
| Aaron | AR003MXY-250mg |
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one |
4090-60-2 | 97% | 250mg |
$54.00 | 2025-02-10 |
1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide 関連文献
-
Mandala Anitha,G. Gangadhararao,K. C. Kumara Swamy Org. Biomol. Chem. 2016 14 3591
-
Katarzyna Pytlakowska,Micha? Pilch,Barbara Hachu?a,Jacek E. Nycz,Kamil Kornaus,Wojciech A. Pisarski J. Anal. At. Spectrom. 2019 34 1416
-
3. A reinvestigation of the reaction between 2-methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one and 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-onePaul M. Cullis,Paul B. Kay,Stuart Trippett J. Chem. Soc. Chem. Commun. 1985 1329
-
Jianfeng Zhang,Zhanwei Cui,Fei Wang,Yadan Wang,Zhiwei Miao,Ruyu Chen Green Chem. 2007 9 1341
-
Mandala Anitha,K. C. Kumara Swamy Org. Biomol. Chem. 2019 17 5736
1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxideに関する追加情報
1,3,2-ジオキサホスホリナン,5,5-ジメチル-, 2-オキシド(CAS No. 4090-60-2)の特性と応用
1,3,2-ジオキサホスホリナン,5,5-ジメチル-, 2-オキシド(以下、本化合物)は、有機リン化合物の一種であり、その独特な化学構造と機能性から、近年材料科学や医薬品中間体分野で注目を集めています。CAS登録番号4090-60-2で特定される本化合物は、環状ホスホネート構造を有し、高い熱安定性や反応性を特徴とします。
本化合物の合成方法については、5,5-ジメチル-1,3-プロパンジオールとホスホン酸誘導体を出発原料とする手法が主流です。このプロセスでは、触媒反応や溶媒選択が収率に大きく影響することから、グリーンケミストリーの観点で最適化が進められています。特に、環境負荷低減を目的とした水溶媒系の反応条件開発が、サステナブル化学のトレンドとして関連研究で頻繁に言及されます。
応用面では、本化合物が高分子改質剤として機能することに着目した研究が活発です。例えば、��リマー材料に添加することで、耐熱性向上や難燃性付与が可能であることが報告されています。この特性は、電気電子部品の絶縁材料や自動車用プラスチックなど、高温環境下での使用が求められる分野での需要拡大が期待されます。
さらに、生分解性材料との相性の良さも特筆すべき点です。バイオベースポリマーとの複合化により、従来課題であった機械強度の改善効果が確認されており、エコフレンドリー素材開発における鍵成分としてのポテンシャルが評価されています。この傾向は、カーボンニュートラル社会の実現を目指す現代の産業ニーズと密接に連動しています。
分析技術の進歩に伴い、本化合物の構造特性解析も深化しています。NMR分光法や質量分析を用いた詳細な構造確認に加え、X線結晶解析によって分子配列の解明が進められています。これらの知見は、分子設計の最適化や新規機能性材料開発の基盤データとして活用されています。
安全性に関する情報では、適切な取り扱い方法と保管条件が重要なポイントです。実験室規模での使用時には、換気設備の確保や防護具の着用が推奨されます。産業利用に際しては、化学物質管理の国際規格であるGHS分類に基づいた適正な対応が必要となります。
市場動向を俯瞰すると、高性能添加剤としての需要が年々増加傾向にあります。特にアジア太平洋地域における電子材料産業の発展が、本化合物の消費量拡大を牽引しています。主要メーカーでは、高純度化技術の開発やサプライチェーンの最適化を通じて、品質向上とコスト競争力の強化に注力しています。
研究開発の最新トレンドとしては、ナノコンポジット材料への応用が注目されています。本化合物を界面修飾剤として用いることで、無機ナノ粒子と有機マトリックスの分散性改善が可能となり、複合材料の性能飛躍的向上が期待されています。この分野では、量子ドットやカーボンナノチューブとの組み合わせに関する特許出願が増加しています。
学術的な意義においても、本化合物は有機リン化学の発展に寄与しています。その立体配座解析や反応機構解明を通じて、環状ホスホネート類の基礎的な理解が深まっています。これらの知見は、新規合成手法の開発や触媒設計など、関連分野の研究推進にも大きく貢献しています。
今後の展望として、バイオメディカル分野での活用可能性が検討され始めています。特に、薬物送達システム(DDS)におけるキャリア材料としての特性評価が進められており、標的治療技術の発展に資する新材料として期待が寄せられています。
総じて、1,3,2-ジオキサホスホリナン,5,5-ジメチル-, 2-オキシドは、その多様な機能性からマルチアプリケーション材料としての地位を確立しつつあります。持続可能な社会の実現に向けた素材革新において、本化合物が果たす役割は今後さらに拡大していくと考えられます。
4090-60-2 (1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide) 関連製品
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)




